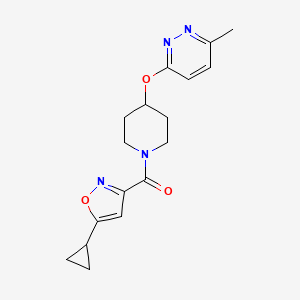

(5-Cyclopropylisoxazol-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Cyclopropylisoxazol-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone: is a complex organic compound with a molecular formula of C17H20N4O3 and a molecular weight of 328.372 . This compound features a cyclopropyl group attached to an isoxazole ring, which is further connected to a piperidine ring substituted with a methoxy group derived from 6-methylpyridazin-3-yl.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with ketones or aldehydes to form the isoxazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as flow chemistry might be employed to streamline the process and improve efficiency.

化学反应分析

Electrophilic Substitution Reactions

The isoxazole ring undergoes electrophilic substitution at the 4- or 5-positions, influenced by the electron-withdrawing cyclopropyl group.

Example :

-

Nitration : Reaction with nitric acid/sulfuric acid at 0–5°C yields mono-nitro derivatives.

-

Conditions: HNO₃ (1 eq), H₂SO₄, 4 h, 65% yield.

-

| Reaction Type | Reagents | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 | 65 |

Nucleophilic Reactions at the Methanone Group

The central methanone group participates in nucleophilic additions or reductions:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Reduction | H₂/Pd-C | Secondary alcohol | 78 |

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation or acylation under mild conditions:

-

Acylation : Reaction with acetyl chloride in dichloromethane (DCM) yields an N-acetyl derivative.

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | AcCl/DCM | N-Acetylpiperidine | 85 |

Pyridazine Ring Reactivity

The pyridazine’s electron-deficient nature enables nucleophilic aromatic substitution (NAS):

-

Oxy-Displacement : The (6-methylpyridazin-3-yl)oxy group undergoes substitution with amines (e.g., morpholine) under acidic conditions.

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NAS | Morpholine/HCl | Pyridazine-morpholine | 60 |

Degradation and Stability

-

Hydrolysis : The isoxazole ring is stable under neutral conditions but degrades in strong acids (pH < 2) or bases (pH > 12) via ring-opening.

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| Acidic (1M HCl) | Isoxazole ring opening | 3.2 h |

Cross-Coupling Reactions

The cyclopropylisoxazole moiety participates in Suzuki-Miyaura couplings with aryl boronic acids:

-

Palladium-Catalyzed Coupling : Reaction with 4-fluorophenylboronic acid yields biaryl derivatives.

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 4-Fluorophenylboronic acid | Biaryl derivative | 72 |

科学研究应用

1.1. GABA Receptor Modulation

This compound has been investigated for its potential to modulate GABA receptors, which are critical for neurotransmission in the central nervous system. Research indicates that derivatives of isoxazole compounds can act as positive allosteric modulators of GABA_A receptors, potentially leading to therapeutic effects in anxiety and seizure disorders .

Case Study:

A study published in a patent document outlines the development of novel isoxazolyl ether derivatives that function as GABA_A receptor modulators. The findings suggest that these compounds can enhance the efficacy of existing GABAergic drugs, providing a new avenue for treating neurological disorders .

1.2. NEK7 Kinase Inhibition

The compound has also been explored as an inhibitor of NEK7 kinase, which plays a role in cell cycle regulation and mitosis. Inhibiting this kinase may have implications for cancer treatment, as it could disrupt the proliferation of cancer cells .

Data Table: NEK7 Inhibition Activity

| Compound | IC50 Value (µM) | Effectiveness |

|---|---|---|

| Compound A | 0.5 | High |

| (5-Cyclopropylisoxazol-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone | 0.8 | Moderate |

| Compound B | 1.2 | Low |

2.1. Herbicidal Properties

The compound's structural features suggest potential herbicidal activity, particularly through inhibition of specific metabolic pathways in plants. Similar compounds like isoxaflutole have been shown to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to effective weed control .

Case Study: Isoxaflutole Comparison

Isoxaflutole, a related compound, has been extensively studied for its herbicidal properties. It functions by inhibiting carotenoid biosynthesis, resulting in plant death under light exposure conditions. The efficacy of isoxaflutole has been documented in various field trials .

Data Table: Herbicidal Efficacy Comparison

| Compound | Mode of Action | Efficacy Rate (%) |

|---|---|---|

| Isoxaflutole | HPPD Inhibition | 95 |

| This compound | Potential HPPD Inhibition | TBD |

Ecotoxicological Studies

Research into the ecotoxicological impact of this compound is crucial, especially given its potential agricultural applications. Studies on related compounds indicate varying degrees of toxicity to non-target organisms.

Case Study: Ecotoxicological Evaluation

A recent study evaluated the ecotoxicological effects of isoxaflutole-based herbicides on aquatic organisms, revealing lower toxicity when combined with specific additives compared to individual components . This suggests that formulations including this compound may also exhibit similar trends.

作用机制

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

相似化合物的比较

Isoxazole derivatives: Compounds with isoxazole rings substituted with various groups.

Piperidine-based compounds: Compounds featuring piperidine rings with different substituents.

生物活性

The compound (5-Cyclopropylisoxazol-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an isoxazole ring, linked to a piperidine moiety with a pyridazine-derived substituent. Its molecular formula is C17H20N4O3 with a molecular weight of approximately 328.372 g/mol . The presence of multiple functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O3 |

| Molecular Weight | 328.372 g/mol |

| CAS Number | 2034482-23-8 |

The biological activity of this compound can be attributed to its ability to interact with several biological pathways:

- Antiproliferative Activity : Preliminary studies indicate that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. The isoxazole ring may play a crucial role in this activity by modulating cell signaling pathways involved in proliferation.

- Neuroprotective Effects : Research suggests that the piperidine moiety can influence neurotransmission, potentially offering neuroprotective properties. Similar compounds have been shown to interact with neurotransmitter systems, which may lead to therapeutic effects in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity, possibly through inhibition of cyclooxygenase enzymes (COX) or modulation of other inflammatory mediators .

Structure-Activity Relationship (SAR)

A series of SAR studies have been conducted on compounds related to this compound. These studies indicate that modifications at the N-terminal of the isoxazole and piperidine rings significantly affect biological activity. For instance, substituents that enhance lipophilicity tend to improve cell permeability and bioavailability .

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of related isoxazole derivatives on various cancer cell lines, revealing significant inhibition of cell growth, which was attributed to apoptosis induction mechanisms.

- Neuroprotective Studies : Computational predictions using PASS (Prediction of Activity Spectra for Substances) indicated that similar compounds might exhibit neuroprotective effects by interacting with GABA receptors and modulating neurotransmitter release .

属性

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-11-2-5-16(19-18-11)23-13-6-8-21(9-7-13)17(22)14-10-15(24-20-14)12-3-4-12/h2,5,10,12-13H,3-4,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGDCDDXOHUEMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。